4-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-3-methyl-benzoic acid is an organic compound characterized by its unique structural features that include a pyrrole ring and a benzoic acid moiety. This compound has garnered attention in various fields of research due to its potential biological activities and applications in synthetic chemistry.
This compound is classified under pyrrole derivatives and benzoic acids. It is synthesized through specific organic reactions that involve the formation of the pyrrole ring and subsequent modifications to introduce functional groups. The compound's molecular formula is , with a molecular weight of approximately 229.27 g/mol.
The synthesis of 4-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-3-methyl-benzoic acid typically involves several key steps:
The synthetic routes are optimized for yield and purity, often utilizing techniques such as continuous flow reactors for industrial production. Purification methods may include crystallization or chromatography to obtain the desired product in high purity.
The molecular structure of 4-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-3-methyl-benzoic acid features:
The compound's structure can be represented as follows:
The compound exhibits unique stereochemical properties due to its specific substitution pattern on both the pyrrole and benzoic acid components, influencing its reactivity and interactions with biological targets.
4-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-3-methyl-benzoic acid can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of 4-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-3-methyl-benzoic acid involves its interaction with specific molecular targets:
4-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-3-methyl-benzoic acid has the following physical properties:
The compound exhibits:
Relevant analyses suggest that this compound may exhibit varied solubility depending on the solvent used, highlighting its potential versatility in different chemical environments.
4-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-3-methyl-benzoic acid has several applications in scientific research:
Pyrrole, a five-membered nitrogenous heterocycle (C₄H₅N), has profoundly influenced pharmaceutical development due to its privileged scaffold status in bioactive molecules. Its planar, aromatic structure (dipole moment: 1.58 D) enables diverse interactions with biological targets, facilitating blood-brain barrier penetration and membrane permeability [6] [8]. Historically isolated in 1857 from bone pyrolysis byproducts, pyrrole gained medicinal prominence as the core of hemoglobin, chlorophyll, and vitamin B₁₂ [6]. The 20th century witnessed its strategic integration into synthetic drugs, exemplified by atorvastatin (lipid-lowering agent), sunitinib (anticancer tyrosine kinase inhibitor), and remdesivir (antiviral RNA polymerase inhibitor) [5] [6]. These drugs exploit pyrrole’s capacity to engage hydrophobic pockets and hydrogen-bonding networks within enzyme active sites. For instance, remdesivir’s pyrrolotriazine moiety forms critical hydrophobic interactions with Tyr131 and Tyr401 residues in viral RNA-dependent RNA polymerase (RdRp), underpinning its efficacy against RNA viruses [5]. The continuous evolution of pyrrole-based pharmacophores underscores their versatility in addressing diverse disease pathologies—from oncology to infectious diseases—validating pyrrole as an indispensable scaffold in modern drug design [5] [8].
Table 1: Clinically Approved Drugs Featuring Pyrrole Core
Drug Name | Therapeutic Area | Molecular Target | Key Interactions |
---|---|---|---|
Atorvastatin | Anti-lipidemic | HMG-CoA reductase | Hydrophobic binding, H-bonding |
Sunitinib | Anticancer (tyrosine kinase inhibitor) | VEGFR, PDGFR | ATP-competitive binding |
Remdesivir | Antiviral | RNA-dependent RNA polymerase (RdRp) | Hydrophobic (Tyr131, Tyr401) |
Ketorolac | Anti-inflammatory | Cyclooxygenase (COX) | Active site occlusion |
Tolmetin | Anti-inflammatory | Cyclooxygenase (COX) | Competitive inhibition |
The bioactivity of pyrrole derivatives is exquisitely sensitive to substituent patterns. In 4-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-3-methyl-benzoic acid (CAS: 409353-44-2; Mol. Formula: C₁₅H₁₅NO₃; Mol. Weight: 257.29 g/mol), strategic functionalization with formyl (–CHO) and methyl (–CH₃) groups profoundly alters electronic and steric properties [2] [3] [7]. The formyl group at the pyrrole C-3 position introduces a strong electron-withdrawing character, enhancing electrophilicity and facilitating nucleophilic addition or Schiff base formation with biological nucleophiles (e.g., lysine residues) [8]. Concurrently, methyl groups at C-2 and C-5 impart electron-donating effects, creating electronic asymmetry that optimizes dipole moments for target binding [6]. This synergy enables dual modulation: the formyl group acts as a hydrogen-bond acceptor, while methyl groups provide hydrophobic bulk, collectively improving ligand-protein complementarity [5] [8].
Empirical studies on pyrrole-based cholinesterase inhibitors demonstrate that 2,5-dimethyl-3-formyl substitution boosts butyrylcholinesterase (BChE) inhibition by >10-fold compared to unsubstituted analogs. For example, compound 3p (structurally analogous to the subject benzoic acid conjugate) achieves an IC₅₀ of 1.71 µM against BChE, rivaling the reference drug donepezil (IC₅₀: 1.58 µM) [1]. The 3-formyl group specifically anchors inhibitors to the BChE catalytic anionic site (CAS) via hydrogen bonding with His438, while 2,5-methyl groups stabilize adjacent hydrophobic subsites [1].
Table 2: Impact of Pyrrole Substituents on Pharmacological Parameters
Substituent Position | Functional Group | Electronic Effect | Biological Role | Example Impact |
---|---|---|---|---|
C-3 | Formyl (–CHO) | Electron-withdrawing | H-bond acceptor, electrophilic site | Enhances BChE inhibition (IC₅₀: 1.71 µM) |
C-2/C-5 | Methyl (–CH₃) | Electron-donating | Hydrophobic bulk, steric shielding | Improves logP (3.93–4.55), membrane permeation |
Benzoic acid C-4' | Carboxylic acid (–COOH) | Acidic, ionizable | Salt bridge formation, solubility modulation | Enables ionic interactions with target residues |
Structural hybridization—covalent integration of pharmacophoric fragments—generates multifunctional ligands with enhanced target affinity. 4-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-3-methyl-benzoic acid exemplifies this approach, merging a 1,3-diaryl-pyrrole core with a 3-methyl-benzoic acid moiety [1] [2] [9]. This design leverages three key advantages:
Synthetic accessibility further enhances this scaffold’s utility. The subject compound is commercially available (e.g., Matrix Scientific: $378/1g; CAS: 409353-44-2) and synthesized via Lawesson’s reagent-mediated deoxygenation of γ-hydroxylactams or succinimides—a one-step, moderate-yielding route amenable to diversification [1] [3] [7]. Derivatives exhibit negligible acetylcholinesterase (AChE) inhibition (IC₅₀ >50 µM) but potent BChE selectivity, underscoring hybridization’s role in target discrimination [1].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: